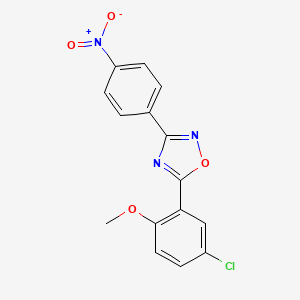
3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole involves the inhibition of tubulin polymerization, which is a critical process for cell division. This compound binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole are primarily related to its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt the cell cycle. It has also been found to have low toxicity towards normal cells, which is a desirable trait for anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole in lab experiments are primarily related to its potency and selectivity towards cancer cells. This compound has been found to exhibit high cytotoxicity towards cancer cells while having minimal effects on normal cells. This makes it a promising candidate for further development as an anti-cancer drug.
The limitations of using 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole in lab experiments are primarily related to its solubility and stability. This compound has low solubility in water, which can make it difficult to work with in certain experiments. It is also prone to degradation under certain conditions, which can affect its potency and purity.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential of this compound as a combination therapy with other anti-cancer drugs. Additionally, further studies are needed to explore the potential of this compound as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Overall, 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole has shown promising results as an anti-cancer agent, and further research is needed to fully explore its potential in this field.
Synthesemethoden
The synthesis of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole involves the reaction of 2-thiophenecarboxaldehyde with phenylhydrazine in the presence of sodium hydroxide. The resulting product is then treated with methylthioacetic acid to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole is primarily focused on its anti-cancer properties. Several studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait for anti-cancer drugs.
Eigenschaften
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-17-13-15-14-12(11-8-5-9-18-11)16(13)10-6-3-2-4-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWUYZDKDGLMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5856227.png)
![5,5-dimethyl-2-({[(3-methylbutyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5856234.png)

![6-ethyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5856252.png)





![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)